molecular formula C15H9FN4O B14452256 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-48-7

8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B14452256
CAS No.: 77779-48-7
M. Wt: 280.26 g/mol
InChI Key: STAHIBXSEFHULU-UHFFFAOYSA-N
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Description

8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridine moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.

Scientific Research Applications

8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and pyridine groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of tumor growth or the suppression of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the combination of its fluorine, pyridine, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

CAS No.

77779-48-7

Molecular Formula

C15H9FN4O

Molecular Weight

280.26 g/mol

IUPAC Name

8-fluoro-2-pyridin-2-yl-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C15H9FN4O/c16-9-4-5-12-10(7-9)14-11(8-18-12)15(21)20(19-14)13-3-1-2-6-17-13/h1-8,19H

InChI Key

STAHIBXSEFHULU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F

Origin of Product

United States

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